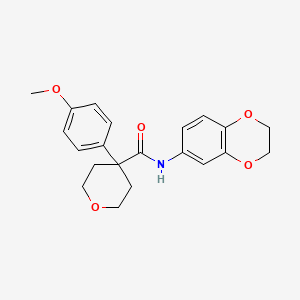
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H23NO5 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H15NO4, with a molecular weight of 285.3 g/mol. The compound features a benzodioxin moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C1=CC2=C(C=C1)OCO2)NC(=O)C(C)=O |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can exhibit:
- Antioxidant Activity : The presence of the benzodioxin ring contributes to the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Compounds in this class have shown promise in modulating inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
Antioxidant Activity
A study conducted by researchers demonstrated that derivatives of benzodioxins possess significant antioxidant properties. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress-related damage .
Anti-inflammatory Effects
In vitro studies have shown that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
Anticancer Potential
Research published in various pharmacological journals indicates that compounds with a similar structure can induce apoptosis in cancer cell lines. For instance, a derivative demonstrated cytotoxicity against breast cancer cells by activating caspase pathways .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the therapeutic potential of this compound. Current studies suggest:
- Absorption : The compound exhibits moderate solubility in aqueous solutions, indicating potential for oral bioavailability.
- Metabolism : Preliminary data indicate that it may undergo phase I metabolic reactions primarily through cytochrome P450 enzymes.
- Toxicity : Toxicological assessments are necessary to establish safety profiles; however, initial studies suggest low toxicity at therapeutic doses.
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C21H23NO5/c1-24-17-5-2-15(3-6-17)21(8-10-25-11-9-21)20(23)22-16-4-7-18-19(14-16)27-13-12-26-18/h2-7,14H,8-13H2,1H3,(H,22,23) |
InChI Key |
QTOSBAXFTNRCEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















